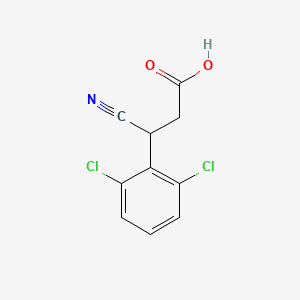

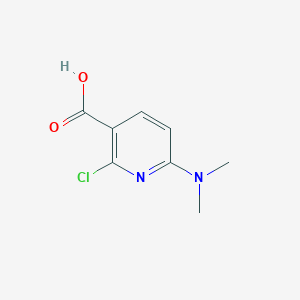

3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid, also known as DCPA, is a chemical compound that is widely used in agriculture as a herbicide. It belongs to the family of phenoxy herbicides and is known for its selective control of annual grasses and broadleaf weeds in various crops. In recent years, the scientific community has shown a growing interest in DCPA due to its potential applications in the field of cancer research and drug development.

Scientific Research Applications

Natural Products and Biological Activities

- Natural Product Isolation : A study isolated highly chlorinated aromatic compounds, including derivatives similar to 3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid, from the terrestrial cyanobacterium Fischerella ambigua. These compounds showed moderate activity against Trypanosoma rhodesiense (Wright, Papendorf, & König, 2005).

Chemical Properties and Synthesis

- Crystal Structure and Inhibition Properties : Research on oximino(2,6-dichlorophenyl)acetonitrile, a related compound, revealed its potent inhibition properties against Carbonyl Reductase, an enzyme involved in resistance to anticancer treatments. The study also examined its weak acid properties and crystal structure (Amankrah et al., 2021).

- DNA-based Nanodevices : 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA), a chemically similar compound, was used to control the operation of DNA-based nanodevices in a pH-responsive manner (Mariottini et al., 2021).

Pharmaceutical and Medical Applications

- Antibacterial Properties : A study focused on the synthesis and biological activity of a compound structurally similar to 3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid, showing potent antibacterial properties, particularly against anaerobic bacteria (Dickens et al., 1991).

Environmental and Industrial Applications

- Nitrile Synthesis from Biomass : A study on the synthesis of 3-cyanopropanoic acid from glutamic acid using vanadium chloroperoxidase highlights the potential of similar compounds in creating bio-succinonitrile and bio-acrylonitrile, key intermediates for industrial applications (But et al., 2012).

properties

IUPAC Name |

3-cyano-3-(2,6-dichlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-7-2-1-3-8(12)10(7)6(5-13)4-9(14)15/h1-3,6H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWHUIXGTIEHQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2360309.png)

![6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2360311.png)

![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)

![6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2360323.png)

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)

![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)